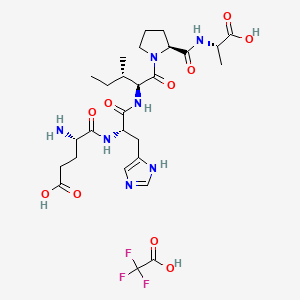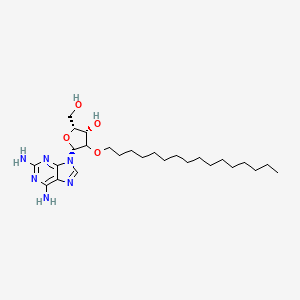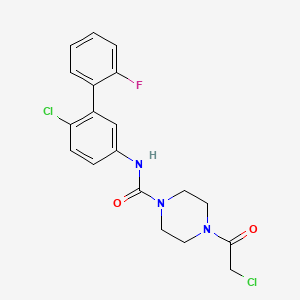
Krasg12C IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Krasg12C IN-1 is a compound designed to inhibit the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C mutation. This mutation is a common oncogenic driver found in various cancers, including non-small cell lung cancer and colorectal cancer . The compound targets the KRAS G12C mutation by binding to a specific pocket on the KRAS protein, thereby inhibiting its activity and preventing cancer cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12C IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Krasg12C IN-1 undergoes various chemical reactions, including:
Covalent Binding: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Substitution Reactions: Functional groups on the compound can undergo substitution reactions to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as palladium and copper catalysts for coupling reactions.
Temperature Control: Reactions are often carried out at controlled temperatures to optimize yield.
Major Products Formed
The major products formed from these reactions include the final this compound compound and its various intermediates, which are purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
科学的研究の応用
Krasg12C IN-1 has a wide range of scientific research applications, including:
作用機序
Krasg12C IN-1 exerts its effects by binding covalently to the cysteine residue at position 12 of the KRAS protein, which is mutated to a glycine in the KRAS G12C variant . This binding locks the KRAS protein in an inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, this compound effectively reduces cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor with promising clinical trial results.
Divarasib: A potent and selective KRAS G12C inhibitor currently under investigation.
Uniqueness
Krasg12C IN-1 is unique in its specific binding affinity and covalent interaction with the KRAS G12C mutation. It has shown higher efficacy and selectivity in preclinical studies compared to other KRAS G12C inhibitors . Additionally, its ability to inhibit nucleotide exchange and block downstream signaling pathways makes it a valuable tool in cancer research and therapy .
特性
分子式 |
C19H18Cl2FN3O2 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
4-(2-chloroacetyl)-N-[4-chloro-3-(2-fluorophenyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H18Cl2FN3O2/c20-12-18(26)24-7-9-25(10-8-24)19(27)23-13-5-6-16(21)15(11-13)14-3-1-2-4-17(14)22/h1-6,11H,7-10,12H2,(H,23,27) |
InChIキー |
CHILXDOMAWLEMQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)CCl)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


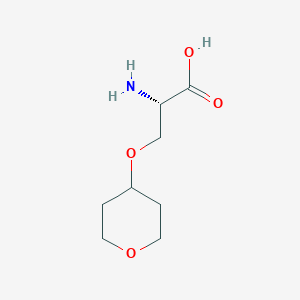
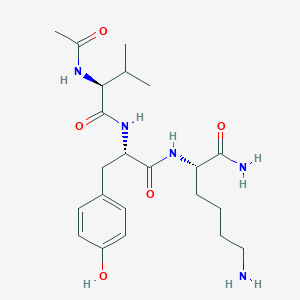
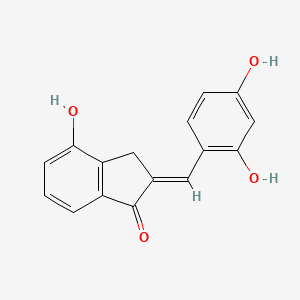
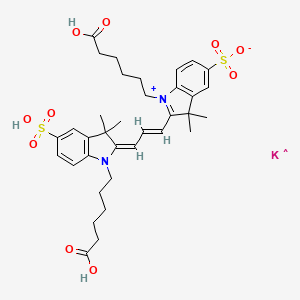
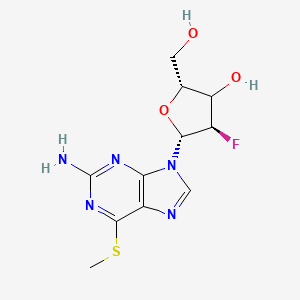
![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
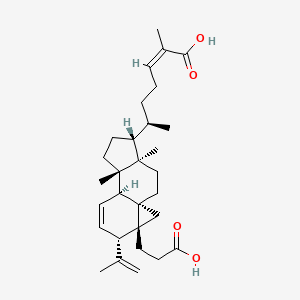
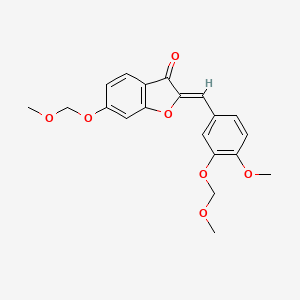
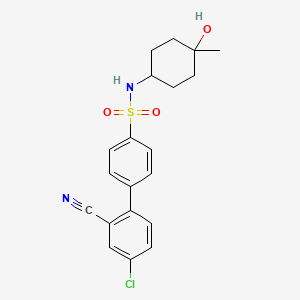
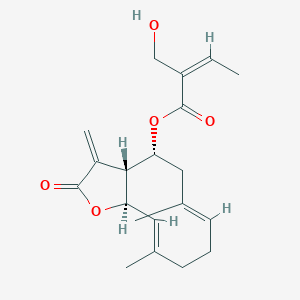
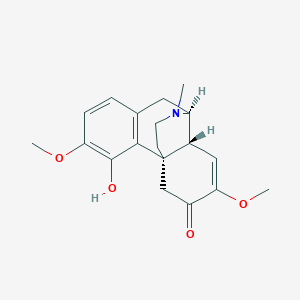
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
